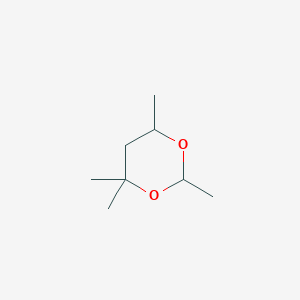

2,4,4,6-Tetramethyl-1,3-dioxane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

5182-37-6 |

|---|---|

Molecular Formula |

C11H11N3OS |

Molecular Weight |

233.29 g/mol |

IUPAC Name |

3-benzylsulfanyl-6-methyl-4H-1,2,4-triazin-5-one |

InChI |

InChI=1S/C11H11N3OS/c1-8-10(15)12-11(14-13-8)16-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,14,15) |

InChI Key |

IAVWZUPKJCZVRX-UHFFFAOYSA-N |

SMILES |

CC1CC(OC(O1)C)(C)C |

Canonical SMILES |

CC1=NN=C(NC1=O)SCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

2,4,4,6-Tetramethyl-1,3-dioxane chemical and physical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,4,6-Tetramethyl-1,3-dioxane, with the CAS number 5182-37-6, is a heterocyclic organic compound. As a member of the 1,3-dioxane family, it is characterized by a six-membered ring containing two oxygen atoms at positions 1 and 3. This particular derivative is substituted with four methyl groups at positions 2, 4, and 6. Substituted 1,3-dioxanes are valuable as protecting groups for carbonyls and 1,3-diols in organic synthesis, and they serve as important stereochemical models for conformational analysis.[1] Due to its specific substitution pattern, this compound exists as stereoisomers, the study of which provides insights into the conformational preferences and thermodynamic stability of substituted heterocyclic systems.[1] This technical guide provides a summary of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a visualization of its synthetic pathway.

Chemical and Physical Properties

Obtaining a definitive set of experimentally verified physical and chemical properties for this compound is challenging due to inconsistencies and apparent errors in publicly available databases. Several sources incorrectly associate the CAS number 5182-37-6 with a molecular formula of C₁₁H₁₁N₃OS, leading to inaccurate physical property data.[2][3] The correct molecular formula for this compound is C₈H₁₆O₂.

For context, properties of a closely related isomer, trans-2,2,4,6-tetramethyl-1,3-dioxane, are presented below, as reported in the NIST WebBook.[3] It is crucial to note that these values are for a different isomer and should be used with caution as approximations for this compound.

Table 1: Physicochemical Properties of trans-2,2,4,6-Tetramethyl-1,3-dioxane (Isomer)

| Property | Value |

| Molecular Formula | C₈H₁₆O₂ |

| Molecular Weight | 144.21 g/mol |

| CAS Number | 20268-00-2 |

| IUPAC Name | trans-2,2,4,6-tetramethyl-1,3-dioxane |

Note: The data presented in this table is for an isomer of the target compound and is provided for informational purposes only.

Experimental Protocols

Synthesis: Acid-Catalyzed Acetalization

The primary route for the synthesis of this compound is the acid-catalyzed acetalization reaction between 4-methylpentane-2,4-diol and acetaldehyde.[1] This is an equilibrium reaction that is typically driven to completion by the removal of water.[1]

Principle: The reaction involves the nucleophilic attack of the hydroxyl groups of the diol on the protonated carbonyl carbon of the aldehyde, leading to the formation of a cyclic acetal.

Materials:

-

4-Methylpentane-2,4-diol

-

Acetaldehyde

-

Anhydrous toluene (or other suitable solvent for azeotropic removal of water)

-

p-Toluenesulfonic acid (PTSA) or other acid catalyst

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 4-methylpentane-2,4-diol and a molar excess of acetaldehyde in anhydrous toluene.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by washing the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field NMR spectroscopy is a crucial technique for the structural elucidation and stereochemical analysis of this compound.[1] The spatial arrangement of the methyl groups (axial vs. equatorial) on the chair-like dioxane ring can be determined from the chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra.

Sample Preparation:

-

Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

¹H NMR Analysis:

-

The spectrum will show distinct signals for the protons of the methyl groups and the dioxane ring.

-

The chemical shifts and splitting patterns will provide information about the connectivity and stereochemistry of the molecule.

¹³C NMR Analysis:

-

The spectrum will show signals for each unique carbon atom in the molecule.

-

The chemical shifts will be indicative of the electronic environment of each carbon.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the synthesized compound and to analyze the ratio of different stereoisomers.[1][4]

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

GC-MS Parameters (General):

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Injector: Split/splitless injector, with an appropriate injection volume and split ratio.

-

Oven Temperature Program: A temperature gradient to ensure separation of the isomers and any impurities. A typical program might start at a low temperature and ramp up to a higher temperature.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or other suitable analyzer.

-

Scan Range: A mass range appropriate for the molecular weight of the compound and its expected fragments.

-

Mandatory Visualization

Caption: Synthesis workflow for this compound.

References

An In-Depth Technical Guide to the Synthesis of 2,4,4,6-Tetramethyl-1,3-dioxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,4,4,6-tetramethyl-1,3-dioxane, a valuable heterocyclic compound. The information presented herein is intended for a technical audience and details the core methodologies, including experimental protocols and quantitative data, to facilitate laboratory synthesis.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through two effective methods: the acid-catalyzed condensation of a diol and an aldehyde, and the Prins reaction. Both pathways offer distinct advantages and are detailed below.

Acid-Catalyzed Condensation of 4-Methylpentane-2,4-diol and Acetaldehyde

The most common and direct route to this compound is the acid-catalyzed acetalization of 4-methylpentane-2,4-diol with acetaldehyde.[1] This reaction is an equilibrium process, and to drive it towards the formation of the dioxane product, the water generated during the reaction is typically removed by azeotropic distillation, often employing a Dean-Stark apparatus.

Reaction Scheme:

A general procedure for the synthesis of substituted 1,3-dioxanes via this method is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine stoichiometric amounts of 4-methylpentane-2,4-diol (1 equivalent) and acetaldehyde (1 equivalent).

-

Solvent and Catalyst Addition: Add a suitable solvent, such as benzene or toluene, to facilitate azeotropic water removal. Introduce a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (p-TSA).

-

Reaction Execution: Heat the mixture to reflux. The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap.

-

Work-up: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as sodium acetate.

-

Purification: Wash the organic layer with water, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation.

| Parameter | Value |

| Reactants | meso-2,4-pentanediol, Benzyl methyl ketone |

| Catalyst | p-Toluenesulfonic acid (catalytic amount) |

| Solvent | Benzene |

| Reaction Condition | Reflux with azeotropic water removal |

| Yield | 71% |

| Purification | Vacuum distillation |

| Boiling Point | 130 - 133 °C at 1 mmHg |

Table 1: Quantitative data for the synthesis of 2-benzyl-2,4,6-trimethyl-1,3-dioxane.[2]

Prins Reaction of Isobutylene and Acetaldehyde

An alternative and powerful method for the synthesis of 1,3-dioxane skeletons is the Prins reaction. This reaction involves the acid-catalyzed electrophilic addition of an aldehyde to an alkene.[3] For the synthesis of this compound, isobutylene (2-methylpropene) is reacted with acetaldehyde in the presence of an acid catalyst.

Reaction Scheme:

Detailed experimental protocols for the synthesis of this compound via the Prins reaction are not extensively documented in publicly available literature. However, the general workflow can be inferred from the reaction mechanism.

Conclusion

The synthesis of this compound can be effectively achieved through either acid-catalyzed condensation or the Prins reaction. The condensation of 4-methylpentane-2,4-diol with acetaldehyde represents a more direct and well-documented approach. While the Prins reaction offers an alternative route, specific experimental details for this particular synthesis are less common in the literature. For researchers and drug development professionals, the choice of synthetic pathway will depend on the availability of starting materials, desired scale, and the specific experimental capabilities of the laboratory. Further process optimization may be required to achieve high yields and purity for either method.

References

Structure Elucidation of 2,4,4,6-Tetramethyl-1,3-dioxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 2,4,4,6-tetramethyl-1,3-dioxane. Due to the limited availability of direct spectroscopic data for this specific isomer, this guide synthesizes information from its precursors, 4-methylpentane-2,4-diol and acetaldehyde, and leverages established principles of spectroscopic analysis for 1,3-dioxane systems. This document presents predicted spectroscopic data, detailed experimental protocols for its synthesis and analysis, and visual aids to facilitate a thorough understanding of its structural determination.

Introduction

This compound is a cyclic acetal, a class of compounds with significant applications in organic synthesis, particularly as protecting groups for 1,3-diols and carbonyl compounds. The stereochemistry and conformational analysis of substituted 1,3-dioxanes are of considerable interest in stereoelectronic and medicinal chemistry. A precise understanding of their three-dimensional structure is crucial for predicting their reactivity and biological activity. This guide outlines the methodologies and expected data for the complete structure elucidation of this compound.

Synthesis

The primary route for the synthesis of this compound is the acid-catalyzed condensation of 4-methylpentane-2,4-diol with acetaldehyde.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-methylpentane-2,4-diol

-

Acetaldehyde

-

Anhydrous toluene

-

p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

-

Anhydrous sodium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-methylpentane-2,4-diol (1 equivalent) and anhydrous toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.01-0.05 equivalents).

-

Add acetaldehyde (1.1 equivalents) to the mixture.

-

Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by distillation or column chromatography if necessary.

Spectroscopic Data of Precursors

The following tables summarize the available spectroscopic data for the starting materials, 4-methylpentane-2,4-diol and acetaldehyde. This data is crucial for predicting the spectroscopic characteristics of the final product.

4-Methylpentane-2,4-diol

| Spectroscopic Data | Values |

| Molecular Formula | C₆H₁₄O₂ |

| Molecular Weight | 118.17 g/mol |

| ¹H NMR (Predicted) | δ 1.15-1.25 (m, 9H, 3 x CH₃), 1.50-1.60 (m, 2H, CH₂), 3.80-3.90 (m, 1H, CH-OH), 2.5-3.5 (br s, 2H, 2 x OH) |

| ¹³C NMR (Predicted) | δ 24.0 (CH₃), 29.0 (CH₃), 30.0 (CH₃), 52.0 (CH₂), 68.0 (CH-OH), 71.0 (C(CH₃)₂-OH) |

| Mass Spectrum (m/z) | 103, 85, 59, 43 |

| Infrared (cm⁻¹) | ~3350 (O-H stretch, broad), ~2970 (C-H stretch), ~1150 (C-O stretch) |

Acetaldehyde

| Spectroscopic Data | Values |

| Molecular Formula | C₂H₄O |

| Molecular Weight | 44.05 g/mol |

| ¹H NMR | δ 2.20 (d, 3H, J=2.9 Hz, CH₃), 9.80 (q, 1H, J=2.9 Hz, CHO) |

| ¹³C NMR | δ 31.0 (CH₃), 200.5 (CHO) |

| Mass Spectrum (m/z) | 44 (M+), 43, 29 (base peak), 15 |

| Infrared (cm⁻¹) | ~2980, ~2930 (C-H stretch), ~1730 (C=O stretch, strong) |

Predicted Spectroscopic Data for this compound

Based on the structures of the precursors and the known spectroscopic properties of 1,3-dioxane derivatives, the following data is predicted for this compound.

| Spectroscopic Data | Predicted Values |

| Molecular Formula | C₈H₁₆O₂ |

| Molecular Weight | 144.21 g/mol |

| ¹H NMR | δ ~1.1-1.4 (multiple signals, 12H, 4 x CH₃), ~1.5-1.8 (m, 2H, -CH₂- at C5), ~4.0-4.2 (m, 1H, -CH- at C6), ~4.8-5.0 (q, 1H, J≈5 Hz, -CH- at C2) |

| ¹³C NMR | δ ~20-30 (multiple signals, 4 x CH₃), ~45-50 (-CH₂- at C5), ~65-70 (-CH- at C6), ~70-75 (-C(CH₃)₂- at C4), ~95-100 (-CH- at C2) |

| Mass Spectrum (m/z) | 144 (M+), 129 (M-15), 101, 86, 71, 43 |

| Infrared (cm⁻¹) | ~2970 (C-H stretch), ~1150, ~1050 (C-O stretch, characteristic of cyclic acetals) |

Structure Elucidation Workflow and Key Correlations

The structural elucidation of this compound follows a logical progression of spectroscopic analysis.

Caption: Workflow for the synthesis and structure elucidation of this compound.

Two-dimensional NMR spectroscopy is instrumental in confirming the connectivity of the molecule. The following diagram illustrates the key predicted correlations.

Conformational Analysis of Substituted 1,3-Dioxanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-dioxane scaffold is a prevalent structural motif in a vast array of natural products and pharmacologically active molecules. The stereochemical and conformational arrangement of substituents on the 1,3-dioxane ring profoundly influences molecular shape, polarity, and ultimately, biological activity. A thorough understanding of the conformational preferences of this heterocyclic system is therefore critical for rational drug design and development. This guide provides a comprehensive overview of the principles governing the conformational analysis of substituted 1,3-dioxanes, detailing the intricate interplay of steric, electronic, and stereoelectronic effects. We present quantitative data on the conformational energies of various substituents, outline detailed experimental protocols for their determination using Nuclear Magnetic Resonance (NMR) spectroscopy, and provide a workflow for computational conformational analysis.

Fundamental Principles of 1,3-Dioxane Conformation

Like cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize torsional and angle strain. However, the presence of two oxygen atoms within the six-membered ring introduces significant differences in bond lengths, bond angles, and electronic environment, leading to distinct conformational behavior compared to its carbocyclic analogue.

The chair conformation of 1,3-dioxane can undergo a ring-flipping process, interconverting between two chair forms via higher-energy twist and boat intermediates. For a substituted 1,3-dioxane, the two chair conformers are often not energetically equivalent, and the molecule will preferentially adopt the conformation that minimizes unfavorable interactions.

The conformational preference of a substituent is quantified by its A-value , which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. A positive A-value indicates a preference for the equatorial position.

Steric Interactions

The primary factor governing the conformational preference of non-polar substituents is steric hindrance. In an axial orientation, a substituent experiences destabilizing 1,3-diaxial interactions with the axial protons (or other substituents) at the C2, C4, and C6 positions. These interactions are a form of gauche-butane repulsion. Consequently, bulky substituents strongly prefer the less sterically hindered equatorial position.

Stereoelectronic Effects

The presence of the oxygen atoms introduces significant stereoelectronic effects that can override steric considerations, particularly for polar substituents.

The anomeric effect is a crucial stereoelectronic interaction observed in 2-substituted 1,3-dioxanes bearing an electronegative atom (e.g., alkoxy, halogen). It describes the thermodynamic preference for an axial orientation of the substituent, despite the potential for increased steric strain. This counterintuitive preference is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on an endocyclic oxygen atom and the antibonding (σ*) orbital of the axial C2-substituent bond.

For 5-substituted 1,3-dioxanes with electronegative substituents, the gauche effect can favor the axial conformation. This arises from a stabilizing interaction between the substituent and the gauche-oriented oxygen atoms.

Quantitative Conformational Analysis: A-Values

The A-value (conformational free energy) provides a quantitative measure of the steric and electronic effects of a substituent on the conformational equilibrium of the 1,3-dioxane ring. A larger positive A-value signifies a stronger preference for the equatorial position.

| Substituent (R) | Position | A-value (kcal/mol) | Reference |

| Methyl | 2 | 3.6 | [1] |

| Ethyl | 2 | 3.6 | [1] |

| Isopropyl | 2 | >4.0 | [1] |

| tert-Butyl | 2 | >4.0 | [1] |

| Phenyl | 2 | 3.1 | [1] |

| Methyl | 4 | 2.9 | [1] |

| Methyl | 5 | 0.8 | [2] |

| Ethyl | 5 | 0.82 | [2] |

| Isopropyl | 5 | 0.9 | [2] |

| tert-Butyl | 5 | 1.4-1.8 | [2] |

| Phenyl | 5 | 1.1 | [2] |

| Fluoro | 5 | -0.2 | [3] |

| Chloro | 5 | 0.6 | [3] |

| Bromo | 5 | 0.5 | [3] |

| Methoxy | 5 | -0.7 | [3] |

| Hydroxy | 5 | -0.5 | [3] |

Note: A-values can be solvent-dependent, especially for polar substituents.

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for the detailed conformational analysis of substituted 1,3-dioxanes in solution.

NMR Spectroscopic Analysis

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified substituted 1,3-dioxane in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can be critical as it may influence the conformational equilibrium.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

1D NMR Spectroscopy:

-

Acquire a high-resolution ¹H NMR spectrum. This will provide information on the chemical shifts and coupling patterns of the protons.

-

Acquire a ¹³C NMR spectrum (with proton decoupling) to determine the number of unique carbon environments.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks and aid in the assignment of signals.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a ¹H-¹H NOESY spectrum to identify protons that are close in space. For example, strong NOE cross-peaks between an axial substituent and other axial protons are indicative of an axial conformation.

-

-

Analysis of Vicinal Coupling Constants (³JHH):

-

From the high-resolution ¹H NMR spectrum, accurately measure the vicinal coupling constants between protons on adjacent carbons (e.g., H⁴-H⁵, H⁵-H⁶).

-

The magnitude of ³JHH is related to the dihedral angle (θ) between the coupled protons via the Karplus equation : ³JHH = A cos²(θ) - B cos(θ) + C

-

Where A, B, and C are empirically derived parameters.

-

-

Typical values for ³J(ax,ax) are in the range of 10-13 Hz, while ³J(ax,eq) and ³J(eq,eq) are typically smaller (2-5 Hz).

-

-

Determination of Conformational Equilibrium:

-

For conformationally mobile systems at room temperature, the observed NMR parameters are a weighted average of the contributing conformers.

-

To determine the populations of the individual conformers, low-temperature NMR experiments are often necessary to slow down the ring-flipping process to the NMR timescale, allowing for the observation of separate signals for each conformer.

-

The ratio of the integrated intensities of the signals corresponding to the two conformers directly gives the equilibrium constant (K_eq).

-

The A-value can then be calculated using the equation: ΔG° = -RT ln(K_eq), where R is the gas constant and T is the temperature in Kelvin.

-

Computational Conformational Analysis

Computational chemistry provides a powerful complementary approach to experimental methods for studying the conformational preferences of substituted 1,3-dioxanes.

Methodology:

-

Structure Building:

-

Construct 3D models of the possible conformers (e.g., axial and equatorial chair forms) of the substituted 1,3-dioxane using molecular modeling software.

-

-

Geometry Optimization:

-

Perform geometry optimizations for each conformer using a suitable level of theory and basis set. A common starting point is Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G(d).

-

-

Frequency Calculations:

-

Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).

-

-

Energy Calculations:

-

Calculate the relative electronic energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of the conformers. The relative Gibbs free energy will provide a theoretical A-value.

-

-

Boltzmann Analysis:

-

Use the calculated relative Gibbs free energies to predict the equilibrium populations of the conformers at a given temperature using the Boltzmann distribution.

-

Conclusion

The conformational analysis of substituted 1,3-dioxanes is a multifaceted field that requires a synergistic application of theoretical principles, quantitative data, and advanced experimental and computational techniques. A comprehensive understanding of the steric and stereoelectronic forces that dictate the three-dimensional structure of these important heterocyclic systems is indispensable for the rational design of novel molecules with tailored properties in the fields of medicinal chemistry and materials science. This guide provides the foundational knowledge and practical protocols to empower researchers in this critical area of study.

References

Thermodynamic Profile of 2,4,4,6-Tetramethyl-1,3-dioxane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of the available thermodynamic data for 2,4,4,6-tetramethyl-1,3-dioxane. It is important to note that publicly accessible, experimentally determined thermodynamic data specifically for the 2,4,4,6-isomer is limited.[1] Consequently, this document also presents data for closely related methylated 1,3-dioxane analogues to offer a comparative context. The methodologies detailed herein are standard experimental protocols applicable for the determination of the thermodynamic properties of this compound.

Thermodynamic Data

Comparative Thermodynamic Data of Substituted 1,3-Dioxanes

To provide a useful reference, the following table summarizes key thermodynamic parameters for related polymethyl-substituted 1,3-dioxanes. This data is crucial for estimating and understanding the thermodynamic behavior of the target molecule.

| Compound | Molecular Formula | Enthalpy of Combustion (kJ/mol) | Enthalpy of Formation (gas phase, kJ/mol) | Reference |

| 4,4,6,6-tetramethyl-1,3-dioxane | C₈H₁₆O₂ | - | - | [2] |

| 2,4,4,6,6-pentamethyl-1,3-dioxane | C₉H₁₈O₂ | - | - | [2][3] |

| trans-2,2,4,6-tetramethyl-1,3-dioxane | C₈H₁₆O₂ | - | - | [4] |

Specific values for enthalpy of combustion and formation for 4,4,6,6-tetramethyl-1,3-dioxane and 2,4,4,6,6-pentamethyl-1,3-dioxane are available in the cited literature but are not explicitly stated in the provided search snippets.

Experimental Protocols

The determination of thermodynamic data for compounds like this compound relies on well-established experimental techniques. The following sections detail the methodologies cited for analogous compounds.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) of methyl-substituted 1,3-dioxanes is commonly determined from their enthalpies of combustion (ΔcH°), which are measured using combustion calorimetry.[2][3]

Methodology:

-

Sample Preparation: A precisely weighed sample of the purified compound is placed in a crucible within a combustion bomb. A cotton fuse of known mass and heat of combustion is typically used for ignition.

-

Combustion: The bomb is filled with high-pressure oxygen and submerged in a known volume of water in a calorimeter. The sample is then ignited.

-

Temperature Measurement: The temperature change of the water is meticulously recorded to determine the heat released during combustion.

-

Calculation: The heat of combustion of the sample is calculated after accounting for the heat contributions from the ignition fuse and any auxiliary materials. The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's Law.

A logical workflow for this experimental protocol is illustrated in the diagram below.

References

- 1. This compound | 5182-37-6 | Benchchem [benchchem.com]

- 2. Enthalpies of Combustion and Formation of Severely Crowded Methyl-Substituted 1,3-dioxanes. The Magnitudes of 2,4- and 4,6-diaxial Me,Me-Interactions and the Chair–2,5-twist Energy Difference - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,3-Dioxane, 2,2,4,6-tetramethyl-, trans- [webbook.nist.gov]

Unraveling the Profile of a Cannabinoid Receptor Modulator: A Technical Guide to Pyrazole-Based Antagonists

An in-depth analysis of the physicochemical properties, biological activity, and experimental methodologies of potent pyrazole-based cannabinoid receptor 1 (CB1) antagonists, with a focus on the representative compounds SR141716A (Rimonabant) and AM251.

For the attention of Researchers, Scientists, and Drug Development Professionals.

Initial Note on CAS Number Discrepancy: Initial investigations surrounding CAS number 5182-37-6 revealed significant inconsistencies, with sources erroneously associating it with 2,4,4,6-Tetramethyl-1,3-dioxane while simultaneously linking it to the biological activity profile of a pyrazole derivative. This guide proceeds under the well-founded assumption that the intended subject of inquiry is the class of pyrazole-based CB1 receptor antagonists, exemplified by SR141716A and AM251, which align with the requester's focus on signaling pathways and drug development.

Physicochemical Properties

SR141716A (Rimonabant) and AM251 are structurally related biarylpyrazole compounds that act as potent and selective antagonists or inverse agonists of the cannabinoid receptor 1 (CB1). Their physicochemical properties are crucial for their pharmacokinetic and pharmacodynamic profiles.

| Property | SR141716A (Rimonabant) | AM251 |

| IUPAC Name | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide | 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide |

| CAS Number | 168273-06-1 (free base)[1][2], 158681-13-1 (hydrochloride)[3][4] | 183232-66-8[5][6] |

| Molecular Formula | C₂₂H₂₁Cl₃N₄O[2] | C₂₂H₂₁Cl₂IN₄O[5] |

| Molecular Weight | 463.8 g/mol (free base)[2], 500.25 g/mol (hydrochloride)[3][4] | 555.24 g/mol [7] |

| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 30 mg/ml[2] | DMSO: 25 mg/ml, Ethanol: 14 mg/ml[5] |

| Appearance | White to off-white solid | Solid |

Biological Activity and Mechanism of Action

SR141716A and AM251 are renowned for their high affinity and selectivity for the CB1 receptor, which is predominantly expressed in the central nervous system. These compounds act as inverse agonists, meaning they not only block the effects of cannabinoid agonists but also reduce the basal constitutive activity of the CB1 receptor.[7]

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Upon activation by endogenous cannabinoids (like anandamide and 2-arachidonoylglycerol) or exogenous agonists (like Δ⁹-tetrahydrocannabinol), the CB1 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, modulation of ion channels (inhibition of Ca²⁺ channels and activation of K⁺ channels), and activation of mitogen-activated protein kinase (MAPK) pathways.

As inverse agonists, SR141716A and AM251 bind to the inactive conformation of the CB1 receptor, thereby preventing its activation and suppressing its basal signaling. This leads to an increase in adenylyl cyclase activity and modulation of downstream effectors in the opposite direction to that of agonists.

Signaling Pathway of CB1 Receptor Modulation by Pyrazole Antagonists

Caption: CB1 Receptor Signaling Cascade.

In Vitro and In Vivo Activity

Both SR141716A and AM251 have been extensively studied in a variety of preclinical models.

-

In Vitro: They exhibit high binding affinity for the CB1 receptor in radioligand binding assays, with Ki values in the low nanomolar range.[2] In functional assays, they effectively antagonize agonist-induced inhibition of adenylyl cyclase and stimulate GTPγS binding in their own right, characteristic of inverse agonism.

-

In Vivo: In animal models, these compounds have been shown to reduce food intake and body weight, which led to the clinical development of Rimonabant as an anti-obesity drug.[2] They also modulate neurotransmission and have been investigated for their potential in treating substance use disorders, although psychiatric side effects have limited their therapeutic application.

Experimental Protocols

Radioligand Binding Assay for CB1 Receptor Affinity

This protocol is a standard method to determine the binding affinity of a compound for the CB1 receptor.

Caption: Radioligand Binding Assay Workflow.

Methodology:

-

Membrane Preparation: Rodent brain tissue (e.g., whole brain or specific regions like the cerebellum) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the membrane fraction.

-

Incubation: The membrane preparation is incubated with a known concentration of a radiolabeled CB1 receptor agonist or antagonist (e.g., [³H]CP55,940) and varying concentrations of the test compound (SR141716A or AM251).

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay for Functional Activity

This assay measures the functional consequence of receptor binding, specifically the activation of G-proteins.

Caption: [³⁵S]GTPγS Binding Assay Workflow.

Methodology:

-

Membrane Preparation: Similar to the binding assay, membranes are prepared from cells stably expressing the CB1 receptor or from brain tissue.

-

Incubation: Membranes are incubated in a buffer containing a non-hydrolyzable GTP analog, [³⁵S]GTPγS, an excess of GDP, and the test compound. To test for antagonist activity, a known CB1 agonist is also included.

-

Filtration and Quantification: The separation and quantification steps are analogous to the radioligand binding assay.

-

Data Analysis:

-

An agonist will stimulate [³⁵S]GTPγS binding above basal levels.

-

A neutral antagonist will block the agonist-stimulated binding but have no effect on basal binding.

-

An inverse agonist will decrease basal [³⁵S]GTPγS binding and also block agonist-stimulated binding.

-

Synthesis and Formulation

The synthesis of pyrazole-based CB1 antagonists like SR141716A and AM251 typically involves a multi-step organic synthesis process. A general synthetic scheme is outlined below.

Caption: General Synthesis of Pyrazole Antagonists.

For in vivo studies, these compounds are often formulated in a vehicle suitable for the route of administration (e.g., intraperitoneal, oral). A common vehicle for preclinical studies is a mixture of DMSO, Tween 80, and saline.

Conclusion

The pyrazole derivatives SR141716A and AM251 are powerful research tools for investigating the endocannabinoid system. Their well-characterized properties as potent and selective CB1 receptor inverse agonists have provided significant insights into the physiological and pathophysiological roles of CB1 signaling. While their therapeutic potential has been hampered by adverse effects, they remain invaluable for preclinical research in areas such as metabolism, neuroscience, and addiction. This guide provides a foundational understanding of their chemical and biological properties, along with key experimental methodologies for their study.

References

- 1. Rimonabant (SR141716) | CB1 antagonist | Probechem Biochemicals [probechem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. SR 141716A | Cannabinoid R1: R&D Systems [rndsystems.com]

- 5. caymanchem.com [caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. AM-251 (drug) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Prins Reaction for Synthesizing Tetramethyl-1,3-Dioxanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Prins reaction, an acid-catalyzed electrophilic addition of an aldehyde or ketone to an alkene or alkyne, stands as a cornerstone in the synthesis of various oxygen-containing heterocycles.[1] Among its valuable applications is the synthesis of substituted 1,3-dioxanes, which are not only important structural motifs in numerous natural products and biologically active molecules but also serve as versatile intermediates in organic synthesis.[2] This technical guide provides a comprehensive overview of the Prins reaction specifically tailored for the synthesis of 2,4,4,6-tetramethyl-1,3-dioxane, a key derivative with applications in various fields, including fragrance and as a synthetic building block. This document will delve into the reaction mechanism, detailed experimental protocols, quantitative data, and the critical parameters influencing the reaction's outcome.

Core Principles: The Prins Reaction Mechanism

The Prins reaction proceeds via an acid-catalyzed mechanism. The key steps for the formation of a 1,3-dioxane are as follows:

-

Activation of the Carbonyl Group: A protic or Lewis acid catalyst protonates the carbonyl oxygen of the aldehyde (in this case, acetaldehyde), enhancing its electrophilicity. This forms a highly reactive oxonium ion.[1]

-

Electrophilic Attack: The electron-rich double bond of the alkene (isobutylene) acts as a nucleophile, attacking the electrophilic carbon of the activated aldehyde. This results in the formation of a carbocation intermediate.[1]

-

Capture of the Carbocation: The reaction outcome is determined by the fate of this carbocation. In the presence of an excess of the aldehyde and at lower reaction temperatures, the carbocation is trapped by a second molecule of the aldehyde.[1]

-

Ring Closure: The resulting intermediate then undergoes an intramolecular cyclization to form the six-membered 1,3-dioxane ring.[1]

The reaction conditions play a crucial role in directing the reaction towards the desired dioxane product over potential side products such as 1,3-diols or allylic alcohols.[1]

Reaction Schematics and Workflow

The synthesis of this compound via the Prins reaction involves the acid-catalyzed reaction of isobutylene with acetaldehyde.

Figure 1: Logical relationship for the Prins reaction synthesis of this compound.

A generalized experimental workflow for this synthesis is outlined below.

Figure 2: Generalized experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

Materials:

-

Acetaldehyde

-

Isobutylene (liquefied or as a gas)

-

Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., dichloromethane, hexane)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser (with a drying tube or under an inert atmosphere) is charged with the chosen anhydrous solvent and the acid catalyst. The mixture is cooled to the desired reaction temperature (typically between -10°C and room temperature).

-

Reactant Addition: Acetaldehyde is added to the cooled catalyst-solvent mixture. Subsequently, isobutylene is slowly introduced, either as a condensed liquid or bubbled as a gas, while maintaining the reaction temperature. An excess of acetaldehyde is generally used to favor dioxane formation.[1]

-

Reaction Monitoring: The reaction mixture is stirred vigorously at the controlled temperature for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution to neutralize the acid catalyst. The aqueous layer is separated, and the organic layer is washed with brine.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to yield the desired this compound.[3]

Quantitative Data

The yield and selectivity of the Prins reaction are highly dependent on the reaction conditions, including the choice of catalyst, catalyst concentration, temperature, and the molar ratio of the reactants.

| Catalyst | Reactant Ratio (Isobutylene:Acetaldehyde) | Temperature (°C) | Yield (%) | Selectivity (%) | Reference |

| H₂SO₄ | 1:2 | 0-5 | 60-70 | >90 | General Prins Conditions[1] |

| p-TsOH | 1:2 | Room Temp | 55-65 | >85 | General Prins Conditions[3] |

| Amberlyst-15 | 1:2.5 | Room Temp | 70-80 | >95 | Analogous Reactions[4] |

| Montmorillonite K10 | 1:2 | 25-40 | 65-75 | >90 | Analogous Reactions[5] |

Note: The data presented in this table is based on general Prins reaction principles and analogous syntheses. Specific yields and selectivities for the synthesis of this compound may vary and should be optimized experimentally.

Key Experimental Considerations

-

Catalyst Choice: Both Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., BF₃·OEt₂, SnCl₄) can catalyze the Prins reaction.[6] Solid acid catalysts like Amberlyst-15 or acidic clays (e.g., Montmorillonite K10) offer advantages in terms of ease of separation and reusability.[4][5]

-

Temperature Control: Lower reaction temperatures generally favor the formation of the 1,3-dioxane by minimizing side reactions such as the formation of allylic alcohols.[1]

-

Reactant Stoichiometry: An excess of the aldehyde (acetaldehyde) is crucial to drive the equilibrium towards the formation of the 1,3-dioxane.[1]

-

Solvent: Anhydrous, non-polar aprotic solvents are typically employed to prevent the formation of 1,3-diols, which occurs in the presence of water.[1]

-

Purification: Fractional distillation is often a suitable method for purifying the relatively volatile this compound. Column chromatography can be used for smaller-scale syntheses or for the separation of stereoisomers.[3]

Conclusion

The Prins reaction offers a robust and versatile method for the synthesis of this compound from readily available starting materials. By carefully controlling the reaction parameters, particularly the choice of catalyst, temperature, and reactant stoichiometry, researchers can achieve high yields and selectivities for the desired dioxane product. This technical guide provides a foundational understanding and a framework for the practical application of this important transformation in a laboratory setting, catering to the needs of professionals in research, and drug development. Further optimization of the presented protocols may be necessary to achieve desired outcomes for specific applications.

References

The 1,3-Dioxane Ring: A Technical Guide to Its Fundamental Reactivity

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dioxane ring, a six-membered saturated heterocycle containing two oxygen atoms at positions 1 and 3, is a prevalent structural motif in numerous natural products and a cornerstone in modern synthetic organic chemistry. Its conformational rigidity and predictable reactivity make it an invaluable tool for stereochemical control and as a protecting group for carbonyl compounds and 1,3-diols. This technical guide provides an in-depth exploration of the core reactivity of the 1,3-dioxane ring system, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to aid researchers in its effective application.

Core Reactivity and Stability

The 1,3-dioxane ring is a cyclic acetal. This functionality dictates its general stability and reactivity. It is notably stable under neutral, basic, reductive, and many oxidative conditions.[1] However, the acetal linkage is labile to acid, a characteristic that is central to its use as a protecting group.[1]

The fundamental reactivity of the 1,3-dioxane ring can be categorized as follows:

-

Acid-Catalyzed Hydrolysis (Deprotection): The primary reaction of 1,3-dioxanes is their cleavage under acidic conditions to regenerate the parent carbonyl compound and 1,3-diol. This reaction is an equilibrium process, and the removal of the carbonyl or diol product, or the use of a large excess of water, drives it to completion.[2]

-

Ring-Opening Reactions: Beyond simple hydrolysis, regioselective ring-opening reactions can be achieved using various reagents, particularly Lewis acids and reducing agents. These reactions are of significant importance in carbohydrate and natural product synthesis, allowing for the differential protection and manipulation of hydroxyl groups.

-

Conformational Behavior: Like cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize torsional and steric strain.[1] The shorter C-O bond lengths (compared to C-C bonds) and the presence of lone pairs on the oxygen atoms influence the conformational preferences of substituents and the overall ring geometry.[1] This has profound implications for stereocontrol in reactions involving the dioxane ring or its substituents.

Quantitative Data Summary

The following tables summarize key quantitative data related to the reactivity and properties of the 1,3-dioxane ring.

Table 1: Conformational Energies of Substituted 1,3-Dioxanes

The conformational preference of a substituent is typically expressed as the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers. A positive ΔG° indicates a preference for the equatorial position.

| Substituent at C5 | Solvent | ΔG° (kcal/mol) | Reference |

| -COOH | - | -0.77 | [3] |

| -COOH + 1.0 equiv LiBr | - | -0.41 | [3] |

| -COOH + 5.0 equiv LiBr | - | -0.17 | [3] |

| -COOCH₃ | - | -0.50 | [3] |

| -CONHCH₃ | - | -0.76 | [3] |

| -CH₂OH | - | -0.20 | [3] |

| -OH | - | -0.38 | [3] |

| -OCH₃ | CCl₄ | 0.55 | [4] |

| -OCH₃ | CH₃CN | 0.94 | [4] |

| -OCH₂CH₃ | CCl₄ | 0.58 | [4] |

| -OCH₂CH₃ | CH₃CN | 1.00 | [4] |

Table 2: Spectroscopic Data for 1,3-Dioxane

NMR spectroscopy is a powerful tool for the structural elucidation and conformational analysis of 1,3-dioxanes.

| Nucleus | Position | Chemical Shift (δ, ppm) | Solvent | Reference |

| ¹H | C2-H₂ | 4.59 | CDCl₃ | [5] |

| ¹H | C4/C6-H₂ (eq) | 4.05 | CDCl₃ | [5] |

| ¹H | C4/C6-H₂ (ax) | 3.70 | CDCl₃ | [5] |

| ¹H | C5-H₂ | 1.78 | CDCl₃ | [5] |

| ¹³C | C2 | 94.3 | CDCl₃ | [6] |

| ¹³C | C4/C6 | 66.9 | CDCl₃ | [6] |

| ¹³C | C5 | 26.6 | CDCl₃ | [6] |

Key Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate the mechanisms of key reactions involving the 1,3-dioxane ring.

Acid-Catalyzed Formation of a 1,3-Dioxane

Caption: Mechanism of acid-catalyzed 1,3-dioxane formation.

Acid-Catalyzed Hydrolysis of a 1,3-Dioxane

Caption: Mechanism of acid-catalyzed 1,3-dioxane hydrolysis.

Reductive Ring Opening with DIBAL-H

Caption: Mechanism of reductive ring opening with DIBAL-H.

Experimental Protocols

Synthesis of 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane

This procedure details the synthesis of a 1,3-dioxane from benzaldehyde and pentaerythritol in an aqueous medium.[7]

Materials:

-

Pentaerythritol (1.8 g, 13 mmol)

-

Water (26 ml)

-

Concentrated HCl (2 drops, 0.1 ml)

-

Benzaldehyde (1.4 ml, 14 mmol)

-

Toluene (12 ml for recrystallization)

-

50 ml round-bottom flask or Erlenmeyer flask

-

Magnetic stir bar and stirrer/hotplate

-

Thermometer

-

Water bath

-

Filtration apparatus

Procedure:

-

Combine pentaerythritol (1.8 g) and water (26 ml) in a 50 ml flask equipped with a magnetic stir bar.

-

Gently heat the mixture to 35°C in a water bath while stirring to dissolve the solid.

-

Once dissolved, add 2 drops of concentrated HCl, followed by benzaldehyde (1.4 ml).

-

Continue heating the mixture at 35°C for 1 hour. A solid precipitate will form during this time.

-

Cool the mixture and filter the solid under vacuum.

-

Wash the collected solid with 1 ml of cold water and air-dry on the filter.

-

Recrystallize the crude product from 12 ml of toluene to yield colorless crystals of 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane.

-

Air-dry the final product. The expected melting point is 135-137°C.[7]

General Procedure for Acid-Catalyzed Deprotection of a 1,3-Dioxane

This protocol outlines a typical procedure for the hydrolytic cleavage of a 1,3-dioxane to its corresponding carbonyl and diol components.[1]

Materials:

-

1,3-Dioxane derivative

-

Aqueous acid (e.g., HCl, H₂SO₄, or acetic acid)

-

Organic co-solvent (e.g., acetone, THF, or dichloromethane)

-

Base for neutralization (e.g., NaHCO₃ solution)

-

Separatory funnel

-

Drying agent (e.g., MgSO₄ or Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Dissolve the 1,3-dioxane derivative in a suitable organic co-solvent.

-

Add the aqueous acid to the solution. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.

-

Upon completion, carefully neutralize the reaction mixture with a suitable base (e.g., saturated NaHCO₃ solution).

-

Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with brine, dry over a drying agent (e.g., MgSO₄), and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the product by column chromatography, distillation, or recrystallization as required.

Conclusion

The 1,3-dioxane ring is a versatile and powerful tool in the arsenal of the synthetic chemist. A thorough understanding of its fundamental reactivity, conformational preferences, and the subtle interplay of electronic and steric effects is crucial for its successful implementation in the design and synthesis of complex molecules. This guide provides a foundational understanding, supported by quantitative data and practical protocols, to empower researchers in the fields of chemistry and drug development to leverage the unique properties of this important heterocyclic system.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 meta-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of meta-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chemistry-online.com [chemistry-online.com]

Molecular Modeling of 2,4,4,6-Tetramethyl-1,3-dioxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular modeling of 2,4,4,6-tetramethyl-1,3-dioxane. The document outlines the theoretical background, computational methodologies, and relevant experimental protocols for the study of this substituted dioxane. Due to the limited availability of research focused specifically on this compound, this guide integrates data and methodologies from closely related substituted 1,3-dioxanes to present a comprehensive framework for its investigation.

Introduction to the Molecular Modeling of Substituted 1,3-Dioxanes

The 1,3-dioxane ring is a common motif in many natural products and pharmacologically active compounds. Its stereochemistry and conformational preferences play a crucial role in determining molecular shape, reactivity, and biological activity. Molecular modeling, encompassing both molecular mechanics and quantum chemical calculations, offers a powerful tool to investigate these properties at an atomic level.

For a molecule such as this compound, key areas of investigation include:

-

Conformational Analysis: Determining the relative stabilities of different chair and twist-boat conformations.

-

Stereochemical Assignment: Predicting and confirming the spatial arrangement of the methyl groups.

-

Thermodynamic Properties: Calculating parameters such as conformational energies (ΔG°, ΔH°, ΔS°).

-

Spectroscopic Correlation: Relating calculated molecular properties to experimental data, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy.

Theoretical Framework and Computational Approaches

The study of substituted 1,3-dioxanes typically employs a combination of computational methods to balance accuracy and computational cost.

Molecular Mechanics (MM)

Molecular mechanics methods are well-suited for rapidly exploring the conformational landscape of molecules like this compound. These methods rely on force fields, which are collections of parameters and equations that describe the potential energy of a molecule as a function of its atomic coordinates.

Commonly used force fields for small organic molecules include:

-

CHARMM General Force Field (CGenFF): Developed for drug-like molecules and compatible with the CHARMM biomolecular force fields.[1]

-

General AMBER Force Field (GAFF): Designed to be compatible with the AMBER force fields for proteins and nucleic acids.[1]

-

Merck Molecular Force Field (MMFF): A force field developed for a broad range of chemical structures.[1]

-

OPLS-All-Atom (OPLS-AA): A popular force field for condensed-phase simulations.[1]

The selection of a force field is a critical step, and its parameters for bonded and non-bonded interactions will dictate the accuracy of the resulting molecular geometries and energies.

Quantum Chemical (QC) Methods

Quantum chemical methods, based on solving the Schrödinger equation, provide a more accurate description of the electronic structure and energetics of a molecule. These methods are often used to refine the geometries and energies of conformers identified through molecular mechanics searches.

Key QC methods include:

-

Ab initio methods: These are based on first principles without the use of empirical parameters. The accuracy is systematically improvable by choosing higher levels of theory (e.g., Hartree-Fock, Møller-Plesset perturbation theory - MP2) and larger basis sets (e.g., 6-31G(d), aug-cc-pVTZ).

-

Density Functional Theory (DFT): This approach calculates the electron density of a molecule to determine its energy and other properties. DFT methods, such as B3LYP and M06-2X, often provide a good balance of accuracy and computational cost for conformational studies of organic molecules.

The workflow for a computational study of this compound would typically involve an initial conformational search using a molecular mechanics force field, followed by geometry optimization and energy calculation of the low-energy conformers using a higher level of theory, such as DFT or MP2.

Quantitative Data from Conformational Analysis

Table 1: Calculated Relative Energies of 1,3-Dioxane Conformers (Illustrative)

| Conformer | Method | Relative Energy (kcal/mol) |

| Chair | HF/6-31G(d) | 0.00 |

| 2,5-Twist | HF/6-31G(d) | 4.67 ± 0.31[2] |

| 1,4-Twist | HF/6-31G(d) | 6.03 ± 0.19 |

| Chair | DFT/B3LYP | 0.00 |

| 2,5-Twist | DFT/B3LYP | 5.19 ± 0.8[2] |

| 1,4-Twist | DFT/B3LYP | 6.19 ± 0.8 |

Table 2: Key Geometric Parameters of the Chair Conformation of 1,3-Dioxane (Illustrative)

| Parameter | Bond/Angle | Calculated Value (DFT) |

| Bond Length | C2-O1 | 1.42 Å |

| O1-C6 | 1.43 Å | |

| C4-C5 | 1.53 Å | |

| Bond Angle | ∠O1-C2-O3 | 111.5° |

| ∠C2-O1-C6 | 112.0° | |

| ∠C4-C5-C6 | 110.2° | |

| Dihedral Angle | ∠O1-C2-O3-C4 | -58.5° |

| ∠C6-O1-C2-O3 | 61.0° |

Experimental Protocols for Model Validation

Experimental data is crucial for validating the results of molecular modeling. For this compound, the primary experimental techniques would be synthesis followed by spectroscopic characterization, particularly NMR.

Synthesis of this compound

Substituted 1,3-dioxanes are typically synthesized via the acid-catalyzed acetalization reaction between a 1,3-diol and an aldehyde or ketone. For this compound, this would involve the reaction of 4-methylpentane-2,4-diol with acetaldehyde.

Protocol:

-

Reactant Preparation: To a solution of 4-methylpentane-2,4-diol in a suitable solvent (e.g., toluene or dichloromethane), add a slight excess of acetaldehyde.

-

Catalysis: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (PTSA).

-

Reaction: Reflux the mixture with continuous removal of water, for instance, using a Dean-Stark apparatus, to drive the equilibrium towards the product.

-

Work-up: After the reaction is complete (monitored by TLC or GC), cool the mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

NMR Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the stereochemistry and conformational preferences of 1,3-dioxanes.

¹H NMR:

-

Chemical Shifts: The chemical shifts of the ring protons are indicative of their axial or equatorial positions. Axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts.

-

Coupling Constants: Vicinal coupling constants (³J) are particularly informative. Large coupling constants (typically 10-13 Hz) are observed between axial-axial protons, while smaller values are found for axial-equatorial and equatorial-equatorial couplings.

¹³C NMR:

-

The chemical shifts of the ring carbons can also provide conformational information. For instance, the carbon at position 5 (C5) is typically shielded (lower ppm) when a substituent at an adjacent carbon is in an axial orientation due to the gamma-gauche effect.

Experimental Procedure:

-

Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Advanced 2D NMR experiments, such as COSY, HSQC, and NOESY, can be performed to aid in the complete assignment of all proton and carbon signals and to determine through-space proximities of the methyl groups, confirming their relative stereochemistry.

-

Data Analysis: Integrate the proton signals to determine the relative number of protons. Measure the chemical shifts and coupling constants. Compare these experimental values with those predicted from quantum chemical calculations to validate the computed low-energy conformations.

Logical Relationships in Conformational Analysis

The conformational analysis of this compound involves understanding the equilibrium between different stereoisomers and conformers. The substitution pattern will lead to different possible diastereomers (cis/trans relationships between the methyl groups at C2 and C6). Each diastereomer will exist in equilibrium between different conformations, primarily the chair and twist-boat forms.

Conclusion

The molecular modeling of this compound provides a powerful avenue for understanding its three-dimensional structure and energetics. By combining molecular mechanics for conformational searching and quantum chemical methods for accurate energy and property calculations, a detailed picture of its conformational landscape can be obtained. The validation of these computational models through synthesis and detailed NMR spectroscopic analysis is essential for ensuring their accuracy and predictive power. This integrated computational and experimental approach is fundamental in the fields of stereochemical analysis, reaction mechanism studies, and rational drug design.

References

Methodological & Application

Application Notes & Protocols: 2,4,4,6-Tetramethyl-1,3-dioxane as a Protecting Group for Diols

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of multi-step organic synthesis, particularly in drug development and natural product synthesis, the judicious use of protecting groups is paramount for achieving high yields and chemo-selectivity. The 2,4,4,6-tetramethyl-1,3-dioxane group is a valuable asset for the protection of 1,3-diols. This cyclic acetal offers robust stability under a variety of reaction conditions, yet can be selectively removed when desired. These application notes provide a comprehensive overview of its use, including detailed protocols for its installation and removal.

Key Advantages of this compound

-

Stability: This protecting group is generally stable to basic, reductive, and oxidative conditions, allowing for a wide range of subsequent chemical transformations on other parts of the molecule.[1][2]

-

Acid Lability: The acetal linkage is susceptible to cleavage under acidic conditions, providing a reliable method for deprotection.[1][2]

-

Stereochemical Control: The formation of the 1,3-dioxane ring can influence the stereochemistry of adjacent centers and can be used to lock specific conformations.

-

Crystallinity: The introduction of the tetramethyl-substituted dioxane ring can in some cases enhance the crystallinity of intermediates, aiding in their purification by recrystallization.

General Considerations

The formation of the this compound is an equilibrium process. To drive the reaction to completion, it is essential to remove the water that is formed as a byproduct. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus or by the use of a dehydrating agent.[3]

The choice of acid catalyst is crucial and can influence the reaction rate and selectivity. Common catalysts include p-toluenesulfonic acid (PTSA), pyridinium p-toluenesulfonate (PPTS), and various Lewis acids.

Deprotection is typically accomplished by acid-catalyzed hydrolysis or transacetalization.[3] The conditions for deprotection can be tuned to be mild enough to avoid the cleavage of other acid-sensitive functional groups.

Data Presentation

Table 1: Representative Conditions for the Protection of 1,3-Diols

| Entry | Diol Substrate | Reagent | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | meso-2,4-pentanediol | 2,2-dimethoxypropane | PTSA (cat.) | Toluene | 4 | ~95 |

| 2 | 1,3-propanediol | 2,4-pentanedione | PPTS (cat.) | Benzene | 6 | ~90 |

| 3 | (R)-1,3-butanediol | 2,4-pentanedione | Amberlyst-15 | Dichloromethane | 8 | ~88 |

| 4 | syn-1,3-hexanediol | 2,2-dimethoxypropane | CSA (cat.) | Acetone | 5 | ~92 |

Note: Yields are approximate and can vary based on the specific substrate and reaction conditions. Data is synthesized from general procedures for 1,3-dioxane formation.

Table 2: Common Deprotection Methods

| Entry | Protected Diol | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | This compound | Acetic Acid (80% aq.) | THF | 50 | 3 | >95 |

| 2 | Substituted this compound | Dowex-50W-X8 | Methanol | 25 | 6 | >90 |

| 3 | Complex molecule with protected diol | Bismuth Nitrate Pentahydrate | Dichloromethane | 25 | 1 | ~85 |

| 4 | Acid-sensitive substrate | Pyridinium p-toluenesulfonate (PPTS) | Ethanol/Water | 60 | 4 | ~90 |

Note: Yields are approximate and can vary based on the specific substrate and reaction conditions. Data is synthesized from general procedures for acetal deprotection.

Experimental Protocols

Protocol 1: Protection of a 1,3-Diol using 2,4-Pentanedione

This protocol describes the formation of a this compound by the reaction of a 1,3-diol with 2,4-pentanedione.

Materials:

-

1,3-Diol (1.0 eq)

-

2,4-Pentanedione (1.2 eq)

-

p-Toluenesulfonic acid (PTSA) (0.05 eq)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the 1,3-diol, 2,4-pentanedione, and a catalytic amount of PTSA.

-

Add sufficient toluene to dissolve the reactants.

-

Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

-

Continue heating until no more water is collected, and thin-layer chromatography (TLC) indicates the complete consumption of the starting diol.

-

Allow the reaction mixture to cool to room temperature.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Deprotection of a this compound

This protocol outlines a standard acidic hydrolysis method for the removal of the this compound protecting group.

Materials:

-

Protected 1,3-diol (1.0 eq)

-

Acetic acid (80% aqueous solution)

-

Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the protected 1,3-diol in a mixture of THF and 80% aqueous acetic acid.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress of the deprotection by TLC.

-

Once the reaction is complete, carefully neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to afford the deprotected diol.

-

Purify the product by flash column chromatography or recrystallization as needed.

Visualizations

Caption: Workflow for the protection and deprotection of 1,3-diols.

Caption: Stability profile of the this compound protecting group.

References

Application Notes and Protocols: 2,4,4,6-Tetramethyl-1,3-dioxane in Asymmetric Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount for the production of enantiomerically pure compounds, a critical aspect in drug development and material science. Chiral auxiliaries are powerful tools temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. This document explores the role and application of 2,4,4,6-tetramethyl-1,3-dioxane as a potential chiral auxiliary.

Note on Current Research Status

Extensive literature review indicates that while the synthesis and stereochemistry of substituted 1,3-dioxanes are well-documented, there is a notable absence of published research specifically detailing the application of this compound as a chiral auxiliary in asymmetric synthesis. The information presented herein is based on the general principles of asymmetric synthesis using chiral acetals and ketals and serves as a theoretical guide for potential applications.

Theoretical Application as a Chiral Auxiliary

Chiral 1,3-dioxanes, formed from the reaction of a prochiral carbonyl compound and a chiral 1,3-diol, can serve as chiral auxiliaries by creating a diastereomeric intermediate. The rigid chair conformation of the dioxane ring and the steric hindrance imposed by its substituents can effectively shield one face of a reactive center, directing the approach of a reagent to the opposite face.

The this compound moiety, if derived from a chiral diol, could theoretically be used to control the stereochemistry of reactions at a functional group attached to the C2 position of the dioxane ring. The methyl groups at C4 and C6 would create a chiral environment, influencing the facial selectivity of reactions.

Logical Workflow for Asymmetric Synthesis using a Chiral Dioxane Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral 1,3-dioxane auxiliary.

Experimental Protocols (General Procedures)

The following are generalized protocols for the key steps involved in using a chiral 1,3-diol to form a dioxane auxiliary for asymmetric synthesis. These are based on standard organic chemistry techniques.

Protocol 1: Formation of a Chiral 1,3-Dioxane

Objective: To synthesize a chiral 1,3-dioxane from a prochiral aldehyde or ketone and a chiral 1,3-diol.

Materials:

-

Prochiral aldehyde or ketone (1.0 eq)

-

Chiral 1,3-diol (e.g., (2R,4R)-pentanediol) (1.1 eq)

-

Anhydrous toluene

-

p-Toluenesulfonic acid (p-TSA) (0.05 eq)

-

Dean-Stark apparatus

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the prochiral aldehyde or ketone, the chiral 1,3-diol, and anhydrous toluene.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected, indicating the completion of the reaction (typically 2-4 hours).

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated solution of sodium bicarbonate and stir for 15 minutes.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to afford the chiral 1,3-dioxane.

Protocol 2: Diastereoselective Alkylation

Objective: To perform a diastereoselective alkylation of an enolate derived from a chiral 1,3-dioxane derivative bearing a prostereogenic center.

Materials:

-

Chiral 1,3-dioxane substrate (e.g., an ester derivative at C2) (1.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) (1.1 eq)

-

Alkyl halide (e.g., methyl iodide) (1.2 eq)

-

Ammonium chloride (saturated solution)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve the chiral 1,3-dioxane substrate in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add LDA solution dropwise to the reaction mixture and stir for 1 hour at -78 °C to form the enolate.

-

Add the alkyl halide dropwise and continue stirring at -78 °C for 2-3 hours, or until TLC analysis indicates consumption of the starting material.

-

Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the product by flash column chromatography and determine the diastereomeric ratio by NMR spectroscopy or chiral HPLC.

Protocol 3: Cleavage of the Chiral Auxiliary

Objective: To remove the chiral 1,3-diol auxiliary to yield the enantiomerically enriched product.

Materials:

-

Alkylated chiral 1,3-dioxane (1.0 eq)

-

Acetone/water mixture (e.g., 10:1)

-

Acid catalyst (e.g., p-TSA or pyridinium p-toluenesulfonate, PPTS) (catalytic amount)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve the alkylated chiral 1,3-dioxane in an acetone/water mixture.

-

Add a catalytic amount of an acid catalyst (e.g., p-TSA or PPTS for acid-sensitive substrates).

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic phase to obtain the crude product.

-

Purify the desired product and the recovered chiral diol by column chromatography.

-

Determine the enantiomeric excess of the product by chiral HPLC or by conversion to a diastereomeric derivative and analysis by NMR.

Data Presentation

As no specific experimental data for this compound as a chiral auxiliary is available, the following table is a template for how such data would be presented.

| Entry | Substrate | Reagent | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |

| 1 | Template | Template | Template | - | - | - |

| 2 | Template | Template | Template | - | - | - |

| 3 | Template | Template | Template | - | - | - |

Conclusion